molecular formula C21H28N4O2 B5565839 N-{3-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-4-methylbenzamide

N-{3-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-4-methylbenzamide

Cat. No. B5565839
M. Wt: 368.5 g/mol
InChI Key: DLYOIHFOMUZTLI-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

Imidazole is an amphoteric compound, meaning it can act as both an acid and a base . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Radiolabeled Angiotensin II Antagonists

One application involves the development of radiolabeled, nonpeptide angiotensin II antagonists, such as [11C]L-159,884, for imaging angiotensin II, AT1 receptors. These ligands, prepared via C-11 methylation, have shown potential in selective imaging applications, indicating their utility in studying cardiovascular functions and disorders (Hamill et al., 1996).

Impurities in Repaglinide

Research has also focused on identifying and isolating novel impurities in the bulk drug batches of Repaglinide, an anti-diabetic drug. This study has contributed to understanding the chemical stability and quality control of pharmaceutical compounds, furthering the development of safer and more effective medications (Kancherla et al., 2018).

Palladium Iodide Catalyzed Reactions

Another application is found in the synthesis of functionalized isoindolinone and isobenzofuranimine derivatives through divergent palladium iodide catalyzed multicomponent carbonylative approaches. This work expands the toolbox for creating complex organic molecules, potentially useful in pharmaceuticals and materials science (Mancuso et al., 2014).

N-Heterocyclic Carbene Catalysts

The chemical also serves as a basis for exploring N-heterocyclic carbene (NHC) catalysts in efficient transesterification/acylation reactions. This research provides insights into catalyst design and application in organic synthesis, impacting the development of new synthetic methodologies (Grasa et al., 2003).

GPIIb/IIIa Integrin Antagonists

Furthermore, studies on GPIIb/IIIa integrin antagonists have highlighted the development of compounds with potential for antithrombotic treatment. This research underlines the importance of novel compound development in creating effective treatments for cardiovascular diseases (Hayashi et al., 1998).

Mechanism of Action

While the specific mechanism of action for your compound is not available, imidazole derivatives are known to exhibit a wide range of biological activities, which can be attributed to their ability to interact with various biological targets .

Future Directions

The future directions in the field of imidazole derivatives involve the development of new synthetic methodologies and the exploration of their biological activities . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

N-[3-[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-3-oxopropyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-3-24-14-12-22-20(24)18-5-4-13-25(15-18)19(26)10-11-23-21(27)17-8-6-16(2)7-9-17/h6-9,12,14,18H,3-5,10-11,13,15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYOIHFOMUZTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCCN(C2)C(=O)CCNC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-4-methylbenzamide (non-preferred name)

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